molecular formula C10H9F3INO B8159752 N-Ethyl-2-iodo-5-(trifluoromethyl)benzamide

N-Ethyl-2-iodo-5-(trifluoromethyl)benzamide

Cat. No.: B8159752
M. Wt: 343.08 g/mol
InChI Key: AFCPTLXQDQSRFD-UHFFFAOYSA-N
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Description

N-Ethyl-2-iodo-5-(trifluoromethyl)benzamide: is an organic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-iodo-5-(trifluoromethyl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the trifluoromethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzamide ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-iodo-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound’s unique properties make it valuable in the development of agrochemicals and specialty materials. Its derivatives may exhibit enhanced performance characteristics in various industrial applications .

Mechanism of Action

The mechanism of action of N-Ethyl-2-iodo-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: N-Ethyl-2-iodo-5-(trifluoromethyl)benzamide is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups enhances the compound’s versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

N-ethyl-2-iodo-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3INO/c1-2-15-9(16)7-5-6(10(11,12)13)3-4-8(7)14/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCPTLXQDQSRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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